2-Amino-3,3-dimethylbutane

説明

Significance and Research Trajectory of 2-Amino-3,3-dimethylbutane

This compound, also known as 1,2,2-trimethylpropylamine, is a chiral primary amine that has carved a niche for itself as a significant building block in organic synthesis. guidechem.com Its utility stems from its bifunctional nature, possessing both a nucleophilic amino group and a sterically demanding tert-butyl group. This combination makes it a valuable precursor for the synthesis of a variety of organic compounds, including those with potential applications in the pharmaceutical and chemical industries. guidechem.com The research trajectory of this compound is closely linked to the broader field of asymmetric synthesis, where the development of new chiral ligands and auxiliaries is paramount. rsc.orgbohrium.com

The compound serves as a foundational element for creating more complex chiral structures. For instance, it is a precursor in the synthesis of [(2S)-2-amino-3,3-dimethylbutyl]diethylamine, a chiral secondary amine. Furthermore, derivatives of this compound, such as (±)-2-amino-3,3-dimethylbutanamide, are utilized as chiral building blocks for the development of pharmaceutical drugs and as intermediates in the synthesis of novel chemical compounds. lookchem.com The investigation of these derivatives underscores the parent compound's role in advancing chiral chemistry research and understanding stereochemistry's impact on chemical reactions and drug development. lookchem.com

The development of catalysts for asymmetric reactions often relies on chiral ligands, and this compound and its derivatives are instrumental in this area. Chiral phosphine (B1218219) ligands derived from related structures have been employed in asymmetric hydrogenation, a key process for producing enantiomerically pure compounds. mdpi.comgoogle.com The modular nature of ligands that can be synthesized from precursors like this compound allows for systematic tuning of catalyst properties to achieve high enantioselectivity in various reactions. mdpi.com

Overview of Steric and Electronic Influences on this compound Reactivity

The reactivity of this compound is profoundly influenced by the interplay of steric and electronic effects originating from its molecular structure. The most prominent feature is the bulky tert-butyl group attached to the carbon atom adjacent to the amino group. This group exerts significant steric hindrance, a phenomenon often referred to as the "tert-butyl effect," which can kinetically stabilize molecules and control the stereochemical outcome of reactions. researchgate.net This steric bulk can hinder the approach of reactants to the nitrogen atom, influencing the regioselectivity and diastereoselectivity of chemical transformations. cdnsciencepub.comnih.gov For example, in reactions involving the amino group, the large tert-butyl substituent can direct incoming groups to a specific orientation, which is a critical aspect in asymmetric synthesis. oulu.fi

Electronically, the amino group (-NH2) is the primary site of reactivity. The alkyl groups, including the tert-butyl group, are electron-donating, which increases the electron density on the nitrogen atom. This enhanced electron density makes the amino group more basic and more nucleophilic compared to less substituted amines. However, this electronic effect is often modulated by the aforementioned steric hindrance. While the nitrogen is electronically rich, its ability to act as a nucleophile can be sterically impeded. This balance between electronic activation and steric hindrance is a key determinant of the compound's reactivity profile.

The modification of the amino group can further alter these electronic properties. For instance, converting the amine to an amide by acetylation reduces its nucleophilicity. Conversely, derivatization with electron-withdrawing groups, such as a diphenylphosphino group, can decrease the electron density at the nitrogen, thereby reducing its basicity. These modifications highlight the tunability of the electronic environment of the chiral center, which is a crucial factor in the design of chiral ligands and catalysts for stereoselective synthesis. bohrium.comresearchgate.net

| Property | Value |

| Molecular Formula | C₆H₁₅N |

| Molecular Weight | 101.19 g/mol |

| CAS Number | 3850-30-4 |

| Appearance | Colorless liquid or solid |

| Boiling Point | Not specified |

| Topological Polar Surface Area | 26 Ų |

| Data Type | Identifier |

| InChI | 1S/C6H15N/c1-5(7)6(2,3)4/h5H,7H2,1-4H3 |

| InChI Key | DXSUORGKJZADET-UHFFFAOYSA-N |

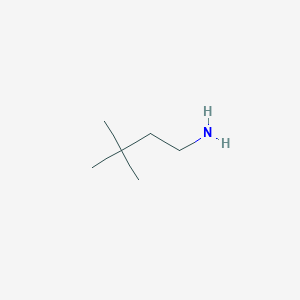

| SMILES String | CC(N)C(C)(C)C |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,3-dimethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-5(7)6(2,3)4/h5H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSUORGKJZADET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871043 | |

| Record name | 2-Butanamine, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3850-30-4 | |

| Record name | 2-Amino-3,3-dimethylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3850-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanamine, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanamine, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,2-trimethylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 3,3 Dimethylbutane and Its Precursors

Classical Synthetic Routes to 2-Amino-3,3-dimethylbutane

The traditional preparation of this compound relies on well-established organic reactions, providing reliable and scalable methods for its synthesis.

Reduction-Based Syntheses of this compound

Reduction-based methods are a cornerstone in the synthesis of this compound, typically starting from precursors containing a nitrogen-oxygen or carbon-nitrogen double bond at the second position of the 3,3-dimethylbutane skeleton.

Catalytic hydrogenation offers a clean and efficient route to this compound. libretexts.orgresearchgate.net This method involves the addition of hydrogen gas across a double bond in the presence of a metal catalyst. libretexts.org

A common precursor for this approach is 3,3-dimethyl-2-nitrobutane. The nitro group can be reduced to a primary amine using various catalytic systems. Catalysts such as platinum, palladium, and nickel are frequently employed for this transformation. libretexts.orgresearchgate.net The reaction is typically carried out in a solvent like acetic acid. researchgate.net The general transformation is as follows:

3,3-dimethyl-2-nitrobutane + H₂ (in the presence of a metal catalyst) → this compound

Another viable precursor is the oxime of pinacolone (B1678379) (3,3-dimethyl-2-butanone). guidechem.com Catalytic hydrogenation of 3,3-dimethyl-2-butanone oxime, often using catalysts like Raney nickel or platinum oxide, yields the desired amine. oup.com

3,3-dimethyl-2-butanone oxime + H₂ (in the presence of a metal catalyst) → this compound

Reductive amination of pinacolone itself is also a powerful method. wikipedia.orgebi.ac.uk In this one-pot reaction, the ketone reacts with ammonia (B1221849) to form an imine intermediate, which is then immediately reduced by catalytic hydrogenation to the final amine product.

Pinacolone + NH₃ + H₂ (in the presence of a metal catalyst) → this compound

Table 1: Catalytic Hydrogenation Approaches to this compound

| Precursor | Catalyst | Product |

| 3,3-dimethyl-2-nitrobutane | Platinum, Palladium, or Nickel | This compound |

| 3,3-dimethyl-2-butanone oxime | Raney Nickel or Platinum Oxide | This compound |

| Pinacolone (with ammonia) | Various metal catalysts | This compound |

Hydride-based reducing agents provide an alternative to catalytic hydrogenation for the synthesis of this compound. ucalgary.ca These reagents act as a source of hydride ions (H⁻) which attack the electrophilic carbon atom of a carbonyl or imine group. ucalgary.ca

Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are the most common hydride reagents used for these reductions. ucalgary.camasterorganicchemistry.com For instance, the reduction of 3,3-dimethyl-2-butanone oxime can be effectively carried out using LiAlH₄. Similarly, the direct reductive amination of pinacolone can be achieved using a hydride reagent in the presence of ammonia. ebi.ac.uk

The general reaction scheme involves two main steps: nucleophilic addition of the hydride to the carbon atom, followed by a work-up step to protonate the resulting intermediate. ucalgary.ca

3,3-dimethyl-2-butanone oxime + Hydride Reagent (e.g., LiAlH₄) → this compound

Table 2: Hydride Reduction Strategies for this compound Synthesis

| Precursor | Hydride Reagent | Product |

| 3,3-dimethyl-2-butanone oxime | Lithium aluminum hydride (LiAlH₄) | This compound |

| Pinacolone (with ammonia) | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | This compound |

Nucleophilic Substitution Pathways to this compound

Nucleophilic substitution reactions offer a direct method for introducing the amino group onto the 3,3-dimethylbutane framework. These reactions typically involve the displacement of a leaving group, such as a halogen, by an amine nucleophile.

This approach involves the reaction of a halogenated 3,3-dimethylbutane, such as 2-chloro-3,3-dimethylbutane or 2-bromo-3,3-dimethylbutane, with ammonia or an amine. nih.gov This reaction proceeds via a nucleophilic aliphatic substitution mechanism. wikipedia.org

2-Halo-3,3-dimethylbutane + NH₃ → this compound

However, a significant challenge with this method is the potential for over-alkylation, where the newly formed primary amine can react further with the alkyl halide to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. thieme-connect.dewwnorton.commasterorganicchemistry.com To favor the formation of the primary amine, a large excess of ammonia is often used. wwnorton.com The reaction is typically carried out in a solvent such as DMF or THF in the presence of a base. fishersci.co.uk

It is important to note that with secondary halides like 2-bromo-3,3-dimethylbutane, rearrangement can occur during the reaction with a base like aqueous KOH, potentially leading to the formation of 2,3-dimethylbutan-2-ol as a major product instead of the desired amine. youtube.comdoubtnut.com

This method is the reverse of the previous approach, where an amine acts as the nucleophile to attack a 3,3-dimethylbutane derivative. wikipedia.org While conceptually similar, the practical application often focuses on creating more substituted amines rather than primary amines due to the challenges of controlling the extent of alkylation. thieme-connect.demasterorganicchemistry.com The reaction between an amine and an alkyl halide is a classic example of N-alkylation. wikipedia.org The reactivity of the alkyl halide is a key factor, with iodides and bromides being more reactive than chlorides. fishersci.co.uk

Multistep Convergent Syntheses of this compound

One prominent strategy is the reductive amination of 3,3-dimethyl-2-butanone (pinacolone) . wikipedia.orgebi.ac.ukcontaminantdb.ca This two-step process begins with the formation of an imine or a related intermediate from the ketone, which is then reduced to the desired amine. The use of chiral auxiliaries in this process allows for the asymmetric synthesis of enantiomerically pure this compound.

For instance, a chiral auxiliary such as (R)-phenylglycine amide can be reacted with pivaldehyde (a precursor to the tert-butyl group) in a Strecker reaction. This reaction proceeds via a crystallization-induced asymmetric transformation, yielding a diastereomerically pure α-amino nitrile. Subsequent chemical transformations can then convert this intermediate into the target (S)-tert-leucine, a close structural analog of this compound, in high yield and enantiomeric excess. nih.gov A similar strategy can be envisioned for this compound starting from 3,3-dimethyl-2-butanone.

Another convergent approach involves the use of chiral auxiliaries in the synthesis of tert-leucine and its derivatives. d-nb.inforesearchgate.netgoogle.com These methods often involve the alkylation of a chiral glycine (B1666218) enolate equivalent. While not a direct synthesis of this compound, these strategies provide a framework for the enantioselective construction of the core structure, which can then be further functionalized.

| Convergent Synthesis Step | Reagents and Conditions | Yield (%) | Diastereomeric/Enantiomeric Excess (%) | Reference |

| Strecker reaction with chiral auxiliary | Pivaldehyde, (R)-phenylglycine amide, NaCN, NH4Cl | 76-93 | >99 (dr) | nih.gov |

| Conversion to (S)-tert-leucine | 3-step conversion of α-amino nitrile | 73 | >98 (ee) | nih.gov |

| Reductive amination with chiral auxiliary | 3,3-Dimethyl-2-butanone, (S)-α-methylbenzylamine, Pt/C, H2 | Good | Mediocre to Good | d-nb.info |

| Electrochemical reductive amination | 2-Butanone, methylamine, lead cathode, pH 12 | 60.8 (current yield) | N/A | mdma.ch |

Advanced and Emerging Synthetic Approaches for this compound

Recent advances in synthetic chemistry offer promising alternatives to traditional methods, often providing milder reaction conditions, higher selectivity, and improved sustainability.

Photocatalytic Amination Techniques

Photocatalysis has emerged as a powerful tool for the formation of C-N bonds. Photocatalytic hydroamination of unactivated alkenes, such as 3,3-dimethyl-1-butene (B1661986) (neohexene), presents a direct and atom-economical route to this compound. nih.govwikipedia.org These reactions can be mediated by iridium-based photocatalysts under visible light irradiation, often in the presence of a hydrogen atom transfer (HAT) co-catalyst. nih.gov For sterically hindered terminal olefins like 3,3-dimethyl-1-butene, these methods have shown moderate success. nih.gov

Furthermore, photocatalytic C-H amination of alkanes offers a novel strategy. Studies on the amination of 2,3-dimethylbutane (B166060), a structural isomer of the alkane backbone of the target molecule, have demonstrated the feasibility of this approach using cerium-based photocatalysts. rsc.orgresearchgate.netrsc.orgacs.orgresearchgate.net These reactions can exhibit high regioselectivity for tertiary C-H bonds, which would be the desired site of amination in the corresponding alkane precursor to this compound.

| Photocatalytic Method | Substrate | Catalyst System | Yield (%) | Selectivity | Reference |

| Intermolecular Hydroamination | 3,3-Dimethyl-1-butene | [Ir(dF(CF3)ppy)2(4,4'-d(CF3)-bpy)]PF6, TRIP thiol | 43 | Anti-Markovnikov | nih.gov |

| C-H Amination | 2,3-Dimethylbutane | CeCl3, TBACl | - | Preferential for tertiary C-H | rsc.org |

Biocatalytic Routes to this compound

Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity and mild reaction conditions. For the synthesis of chiral amines like this compound, transaminases (TAs) are particularly promising. nih.govfrontiersin.orgnih.govmdpi.com The primary challenge lies in the steric bulk of the substrate, as the active sites of many wild-type transaminases cannot accommodate two bulky substituents. frontiersin.org

However, significant progress has been made in the engineering of transaminases to accept bulky-bulky substrates. nih.govmdpi.com Through techniques like directed evolution and rational design, researchers have successfully modified the active sites of transaminases, expanding their substrate scope to include sterically hindered ketones. For example, variants of transaminases from Chromobacterium violaceum and Ochrobactrum anthropi have been engineered to accept substrates with bulky substituents, demonstrating the potential for the asymmetric synthesis of this compound from 3,3-dimethyl-2-butanone with high enantioselectivity. nih.gov

| Biocatalytic Approach | Enzyme Type | Key Finding | Potential Application | Reference |

| Enzyme Engineering | Amine Transaminase (ATA) | Evolved ATAs show activity towards ketones with adjacent tert-butyl groups. | Asymmetric synthesis of (R)-2-Amino-3,3-dimethylbutane. | nih.gov |

| Active Site Engineering | ω-Transaminase (OATA) | L57A variant showed dramatically improved activity for bulky α-keto acids. | Synthesis of tert-leucine and analogs. | nih.gov |

| Rational Design | Chromobacterium violaceum ATA | L59A/F88A variant accepts bulky benzyl (B1604629) substituents in the small binding pocket. | Kinetic resolution of bulky racemic amines. |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for straightforward automation and scale-up. rsc.orgbeilstein-journals.orgacs.orgresearchgate.netresearchgate.net

For the synthesis of this compound, flow chemistry can be applied to several of the synthetic steps mentioned previously. For instance, continuous flow reductive amination has been successfully demonstrated for the synthesis of various amines. beilstein-journals.orgacs.org The use of packed-bed reactors containing immobilized catalysts or enzymes can simplify product purification and catalyst recycling. A continuous process for hydroaminomethylation, a related reaction, has been developed using a cooperative rhodium catalyst system in a segmented flow reactor, highlighting the potential for handling challenging substrates like hindered amines. researchgate.net

| Flow Chemistry Application | Reaction Type | Reactor Type | Key Advantage | Reference |

| Reductive Amination | Catalytic Hydrogenation | Continuous Stirred-Tank Reactor (CSTR) | Optimized residence time, near quantitative yields. | beilstein-journals.org |

| Biocatalytic Reductive Amination | Packed-Bed Reactor | Co-immobilized enzymes, continuous production. | High space-time yield, catalyst reusability. | acs.org |

| Hydroaminomethylation | Homogeneous Catalysis | Segmented Flow Reactor | Accelerated reaction for hindered amines. | researchgate.net |

Optimization of Reaction Conditions and Process Intensification in this compound Production

For multistep convergent syntheses , optimization may involve finding a balance between reaction rate and selectivity. For example, in reductive amination, increasing the temperature might accelerate the reaction but could also lead to the formation of side products. The choice of reducing agent and catalyst is also critical.

Reactivity and Functionalization of 2 Amino 3,3 Dimethylbutane

Chemical Transformations of the Amino Group in 2-Amino-3,3-dimethylbutane

The primary amino group is the most reactive site in the molecule, readily participating in a variety of fundamental organic reactions.

The primary amino group of this compound undergoes nucleophilic substitution with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding N-substituted amides. ncert.nic.in This acylation reaction is a robust and widely used transformation. ncert.nic.inlibretexts.org The reaction typically proceeds in the presence of a base, like pyridine (B92270), which serves to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in

Enzymatic methods have also been developed for the acylation of this compound. For instance, lipase (B570770) from Candida antarctica can catalyze the aminolysis of esters, such as ethyl acetate (B1210297) or isopropyl acetate, to produce the corresponding acetamide (B32628) derivative. google.com This biocatalytic approach can exhibit high enantioselectivity, preferentially acylating one enantiomer of the racemic amine over the other. google.com

| Acyl Donor | Catalyst | Product | Observations | Ref |

| Ethyl Acetate | Immobilised lipase from Candida antarctica | N-(3,3-dimethylbutan-2-yl)acetamide | Reaction followed by quantitative gas chromatography. | google.com |

| Isopropyl Acetate | Immobilised lipase from Candida antarctica | N-(3,3-dimethylbutan-2-yl)acetamide | Used as an alternative acyl donor in enzymatic resolution. | google.com |

| Butyramide derivative | - | N-butyramide of this compound | Used for derivatization to determine enantiomeric purity. | google.com |

This table is interactive and based on research findings.

The nitrogen atom of this compound can be alkylated through various methods. Direct alkylation with alkyl halides is a common approach for forming secondary and tertiary amines. fiveable.me The reaction proceeds via nucleophilic substitution, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. ncert.nic.indocbrown.info However, this method often suffers from a lack of selectivity, as the primary amine product can react further with the alkyl halide, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. ncert.nic.inlibretexts.org

A more controlled and widely used strategy for N-alkylation is reductive amination. libretexts.orgthieme-connect.com This two-step, one-pot process involves the initial reaction of this compound with an aldehyde or a ketone to form an imine or enamine intermediate. libretexts.org This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation, to yield the corresponding secondary or tertiary amine. libretexts.org This method avoids over-alkylation and is highly efficient for synthesizing N-substituted amines. thieme-connect.comnih.gov For example, the synthesis of [(2S)-2-amino-3,3-dimethylbutyl]diethylamine can be achieved through the reaction of this compound with diethylamine, likely involving a reductive amination pathway or direct alkylation under specific catalytic conditions.

The oxidation of primary amines can lead to a variety of products, including hydroxylamines, nitroso compounds, imines, and nitro compounds, depending on the structure of the amine and the oxidizing agent used. davuniversity.org Common oxidants include hydrogen peroxide (H₂O₂), peroxyacids, and potassium permanganate (B83412) (KMnO₄). davuniversity.org

For primary amines where the amino group is attached to a tertiary carbon, such as in this compound, oxidation with a strong agent like KMnO₄ can yield the corresponding nitro compound in high yields. davuniversity.org For other 2-aminoalkanes, catalytic oxidation using reagents like ruthenium trichloride (B1173362) with molecular oxygen has been shown to produce imines. rsc.orgrsc.orgsci-hub.se The initial product of oxidation is often a hydroxylamine, which can be further oxidized. davuniversity.org The specific oxidation pathway for this compound is highly dependent on the reaction conditions, and controlling the selectivity can be challenging due to the multiple possible oxidation states of nitrogen. stackexchange.com

Possessing a lone pair of electrons on the nitrogen atom, this compound acts as a potent nucleophile. chemguide.co.uk It readily participates in nucleophilic substitution reactions with a wide range of electrophilic substrates. The reaction with alkyl halides, as discussed under alkylation, is a classic example of the amine acting as a nucleophile to displace a halide leaving group. savemyexams.comsavemyexams.com

Beyond alkyl halides, the amino group can attack other electrophilic centers. These include the carbonyl carbons of acyl chlorides and acid anhydrides during acylation, as well as the carbon atoms of epoxides in ring-opening reactions. The nucleophilicity of the amine is a fundamental aspect of its reactivity, enabling the formation of various carbon-nitrogen bonds and serving as a cornerstone for its use as a building block in organic synthesis. guidechem.comiitk.ac.in

Functionalization at the Carbon Skeleton of this compound

While the amino group is the primary site of reactivity, functionalization of the carbon backbone, particularly at the carbon atom bearing the amino group (the α-carbon), is a more challenging but valuable transformation.

Direct functionalization of the C-H bond at the α-position of unprotected primary amines is a synthetically challenging task. rsc.org However, modern synthetic methods have been developed to address this. One innovative approach is a bio-inspired, quinone-mediated platform that enables the construction of α-fully substituted primary amines from α-branched starting materials like this compound. chemrxiv.orgsemanticscholar.org

This process involves the in-situ generation of a reactive ketimine intermediate from the primary amine. semanticscholar.org This ketimine is then susceptible to attack by various carbon-centered nucleophiles, such as organomagnesium (Grignard) reagents, organolithium reagents, or trimethylsilyl (B98337) cyanide (TMSCN). semanticscholar.orgnih.gov This reaction sequence forges a new carbon-carbon bond at the α-position, creating a quaternary carbon center. This amine-to-amine synthetic platform is broadly applicable and allows for α-allylation, α-alkylation, α-arylation, and α-cyanation. nih.gov

| Starting Amine | Nucleophile Type | Reagents | Resulting Functionality at α-Position | Ref |

| α-Branched Primary Amine | Organomagnesium | R-MgBr, Quinone co-factor | α-Alkylation / α-Arylation | semanticscholar.org |

| α-Branched Primary Amine | Organolithium | R-Li, Quinone co-factor | α-Alkylation / α-Arylation | semanticscholar.org |

| α-Branched Primary Amine | Cyanide | TMSCN, Quinone co-factor | α-Cyanation | nih.gov |

| α-Branched Primary Amine | Allyl (via photoredox) | Allyl sulfone, Photoredox catalyst | α-Allylation (reverse polarity) | nih.gov |

This table illustrates a general platform applicable to α-branched primary amines like this compound.

Additionally, catalytic methods using transition metals like Zirconium have been developed for the intramolecular α-alkylation of primary amines, which can create quaternary chiral centers adjacent to the nitrogen without the need for protecting groups. ubc.ca These advanced strategies significantly expand the synthetic utility of this compound beyond the classical reactivity of its amino group.

Selective Functionalization of the Butane (B89635) Backbone

The functionalization of the butane backbone of this compound, which involves the selective activation of C-H bonds, presents a significant synthetic challenge due to the inert nature of these bonds. However, modern synthetic methodologies have enabled such transformations. The presence of the amino group can direct the functionalization to specific C-H bonds, particularly those in proximity (α or β positions), while the bulky tert-butyl group sterically shields other positions.

Research into the functionalization of similar branched alkanes provides insight into the potential reactivity of the this compound backbone. For instance, studies on the amination of 2,3-dimethylbutane (B166060) have shown that all C-H bonds can be functionalized, but the selectivity depends heavily on the catalyst and reagents used. nih.gov Silver-based catalysts, such as Tp*,BrAg, have been effective in mediating the amination of branched alkanes. nih.gov In these reactions, a progressive inhibition of the reaction can be observed with the addition of radical inhibitors, suggesting a mechanism involving radical intermediates. nih.gov

The C-H bonds adjacent to nitrogen atoms are generally more activated and thus favorable sites for functionalization. nih.gov This electronic effect, combined with the steric influence of the tert-butyl group, would likely lead to complex selectivity patterns in functionalization reactions on the this compound backbone. For example, while the methine C-H bond (C2) is activated by the adjacent amino group, it is also highly sterically hindered.

| Catalyst | Pentane Yield (%) | Hexane (B92381) Yield (%) | 2-Methylbutane Yield (%) | 2,3-Dimethylbutane Yield (%) |

| Tp,BrAg | 75 | 70 | 75 | 75 |

| TpAg | 70 | 65 | 70 | 65 |

| TpMsAg | 60 | 55 | 60 | 50 |

| TpBr3Ag | 40 | 40 | 45 | 40 |

| Data sourced from studies on metal-catalyzed amination of light alkanes. nih.gov |

C-H Functionalization Methodologies

The direct functionalization of C-H bonds is a cornerstone of modern synthetic chemistry, offering a more atom-economical and efficient route to complex molecules. sigmaaldrich.com Several methodologies are particularly relevant for a substrate like this compound, which contains relatively inert C(sp³)–H bonds.

Directed, Metal-Catalyzed C-H Activation: This approach utilizes a directing group within the substrate to coordinate to a metal catalyst, bringing it into close proximity to a specific C-H bond for activation. sigmaaldrich.comrsc.org For this compound, the amino group itself can serve as a directing group. Rhodium nih.govrsc.org and palladium catalysts are frequently employed for this purpose. These reactions often proceed via an organometallic mechanism where a direct metal-carbon bond is formed. sigmaaldrich.com The selectivity is dictated by the formation of a stable metallacycle intermediate.

Photocatalysis: Decatungstate anion photocatalysis represents a powerful method for site-selective C(sp³)–H functionalization. acs.org This method relies on a hydrogen atom transfer (HAT) mechanism, where the photoexcited decatungstate anion is a potent hydrogen abstractor. The selectivity is governed by a combination of polar and steric effects. acs.org For instance, in the functionalization of 2,3-dimethylbutane, this method achieves exclusive cleavage at the methine C-H bond. acs.org This high selectivity for tertiary C-H bonds suggests that the C2-H bond in this compound would be a primary target, assuming the amino group does not interfere with the photocatalyst.

Rhodium Carbene C-H Insertion: This powerful technique involves the generation of a rhodium carbene intermediate which can then insert into a C-H bond. nih.gov The development of donor/acceptor carbenes and chiral dirhodium tetracarboxylate catalysts allows for highly selective and even asymmetric C-H functionalization. nih.gov These reactions are often performed in non-polar solvents like hexanes or 2,2-dimethylbutane (B166423) to achieve high induction. nih.gov Competition studies have shown that C-H bonds adjacent to heteroatoms like nitrogen are highly reactive, suggesting that the C-H bonds alpha to the amino group in this compound would be susceptible to this type of functionalization. nih.gov

Table 2: Relative Reactivity of C-H Bonds in Rhodium Carbene Insertion This table shows the relative reactivity of various substrates compared to cyclohexane (B81311) in C-H functionalization reactions, illustrating the activating effect of adjacent heteroatoms.

| Substrate | Relative Reactivity (vs. Cyclohexane) |

| Cyclohexadiene | 28,000 |

| Tetrahydrofuran | 2,700 |

| N-Boc-pyrrolidine | 1,800 |

| 2-Methylbutane | 0.1 |

| Data sourced from studies on rhodium-stabilized donor/acceptor carbenes. nih.gov |

Derivatization for Spectroscopic Probes and Labeling

The primary amino group of this compound serves as a convenient handle for derivatization, allowing for its conversion into spectroscopic probes and labels for various analytical applications.

Chiral Derivatization for NMR Spectroscopy: this compound is a chiral amine, and determining its enantiomeric purity is often necessary. This can be achieved by derivatization with a chiral solvating agent (CSA), which forms diastereomeric complexes that can be distinguished by NMR spectroscopy. For example, 1,1′-binaphthyl-2,2′-diyl hydrogen phosphate (B84403) (C25) has been demonstrated to be an effective CSA for this compound. acs.org In the ¹H NMR spectrum, the signals of the two enantiomers, which are identical in a non-chiral environment, are resolved into distinct peaks upon addition of the chiral agent, allowing for quantification of the enantiomeric ratio. acs.org

Fluorescent Labeling: For highly sensitive detection in techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE), the amino group can be tagged with a fluorescent label. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) researchgate.net or 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) nih.gov react with primary amines under mild conditions to yield highly fluorescent derivatives. This pre-column derivatization strategy dramatically enhances detection sensitivity, enabling the analysis of minute quantities of the analyte. nih.gov

Derivatization for Mass Spectrometry: In gas chromatography-mass spectrometry (GC-MS), the polarity of the amino group necessitates derivatization to increase volatility and improve chromatographic performance. sigmaaldrich.com Silylation is a common method, where reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogen of the amino group. sigmaaldrich.com This replaces the polar N-H bond with a nonpolar N-Si bond, creating a more volatile tert-butyl dimethylsilyl (TBDMS) derivative that is amenable to GC analysis and produces characteristic fragments in the mass spectrum for identification. sigmaaldrich.com

Table 3: Common Derivatization Reagents for Amines This table outlines common reagents used to derivatize primary amines like this compound for various analytical techniques.

| Reagent | Analytical Technique | Purpose |

| 1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate (C25) | NMR Spectroscopy | Enantiomeric purity determination acs.org |

| 3-Aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) | LC-MS/MS | High-sensitivity quantification nih.gov |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | GC-MS | Increased volatility and improved chromatography sigmaaldrich.com |

Stereochemistry and Chirality in 2 Amino 3,3 Dimethylbutane Systems

Enantiomeric Forms and Chiral Purity of 2-Amino-3,3-dimethylbutane

This compound, also known as 3,3-dimethyl-2-butylamine, possesses a chiral center at the carbon atom bonded to the amino group. nist.gov This gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The absolute configuration of these enantiomers significantly influences their chemical and biological properties, making their separation and the determination of their chiral purity crucial for their application in stereoselective processes.

The enantiomeric purity of this compound can be determined using techniques such as chiral phase gas chromatography. google.com For instance, after derivatization to the N-butyramide or acetamide (B32628), the enantiomers can be separated and quantified. google.com Under specific chromatographic conditions, the (S)- and (R)-enantiomers of the acetamide derivative have been observed to have distinct retention times, allowing for their resolution. google.com Another method involves the use of chiral solvating agents, such as 1,1′-binaphthyl-2,2′-diyl hydrogen phosphate (B84403) (BPA), in NMR spectroscopy. nih.govacs.org The interaction between the chiral amine and the chiral solvating agent leads to the formation of diastereomeric complexes with distinct NMR signals, enabling the quantification of each enantiomer. nih.govacs.org

The physical properties of the enantiomers can also be used for their characterization. For example, (R)-(-)-3,3-Dimethyl-2-butylamine has a reported melting point of -4 °C and a boiling point of 99.3 °C. lookchem.com

Asymmetric Synthesis Utilizing this compound and Its Derivatives

The chirality inherent in this compound and its derivatives has been harnessed in various asymmetric synthesis strategies to control the stereochemical outcome of chemical reactions.

This compound as a Chiral Auxiliary in Enantioselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org this compound and its derivatives can function as effective chiral auxiliaries.

Chiral auxiliaries derived from this compound can exert significant diastereoselective control in carbon-carbon bond-forming reactions, such as alkylations. For example, chiral glycine (B1666218) derivatives incorporating axially chiral 1,1'-binaphthyl-2,2'-diol (BINOL) as an auxiliary have been used for the asymmetric synthesis of uncommon R-amino acids through alkylation, achieving diastereomeric excesses ranging from 69% to 86%. wikipedia.org

While specific examples detailing the use of this compound as a chiral auxiliary in asymmetric reductions and oxidations are not prevalent in the provided search results, the general principle of chiral auxiliaries is to induce facial selectivity in reactions involving prochiral centers. In the context of reductions, a chiral auxiliary attached to a ketone would sterically hinder one face of the carbonyl group, leading to the preferential attack of a reducing agent from the less hindered face, resulting in an excess of one enantiomer of the corresponding alcohol. Similarly, in oxidations, the auxiliary would direct the oxidizing agent to one face of a prochiral substrate.

Enantioselective Catalysis Mediated by this compound Ligands

Derivatives of this compound can be utilized as chiral ligands in metal-catalyzed enantioselective reactions. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical course of the catalyzed reaction.

For instance, ruthenium complexes of the type RuHX(diamine)(PPh3)2, where the diamine can be 2,3-diamino-2,3-dimethylbutane, have been synthesized and their catalytic activity explored. acs.org These complexes have been shown to be active catalysts for reactions such as the Michael addition of dimethyl malonate to 2-cyclohexen-1-one. acs.org Furthermore, chiral phosphine-oxazoline (PHOX) ligands can be used in conjunction with a metal catalyst to achieve high enantioselectivity in reactions like the reductive amination of ketones.

The following table summarizes the application of a this compound derivative in a catalytic reaction:

| Reaction | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Reductive Amination | (S)-tert-butylPHOX ligand | 3,3-Dimethylbutan-2-one | This compound | 99.4% |

Table 1: Example of Enantioselective Catalysis Utilizing a this compound Derivative.

Strategies for Chiral Resolution of Racemic this compound

Racemic mixtures of this compound can be separated into their individual enantiomers through a process known as chiral resolution. One common method is enzymatic resolution.

Enzymatic resolution utilizes the stereospecificity of enzymes to selectively react with one enantiomer of a racemic mixture. For example, Candida antarctica lipase (B570770) (Chirazyme L2) can be used to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the acylated enantiomer from the unreacted one. google.com The choice of the acyl donor can significantly impact the enantioselectivity of the resolution. google.com

Another approach is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in situ racemization of the unreacted enantiomer. This allows for a theoretical yield of 100% for the desired enantiomer. For instance, racemic 2-amino-3,3-dimethylbutan-1-ol (B1275762) has been resolved using a chiral pyridine (B92270) N-oxide catalyst in a DKR process, achieving an enantiomeric excess of over 99.5%.

The following table outlines the key aspects of an enzymatic resolution of racemic this compound:

| Enzyme | Acyl Donor | Unreacted Enantiomer | Acylated Enantiomer |

| Chirazyme L2 (immobilised Candida antarctica lipase) | Various alkyl esters | (R)- or (S)-2-amino-3,3-dimethylbutane | (S)- or (R)-N-acyl-2-amino-3,3-dimethylbutane |

Table 2: Enzymatic Resolution of Racemic this compound. google.com

Diastereomeric Control and Enantiomeric Excess Determination

The chiral nature of this compound, stemming from the stereocenter at the C2 position, makes it a valuable entity in asymmetric synthesis. The strategic use of this compound and its derivatives allows for the control of stereochemical outcomes in chemical reactions and necessitates precise methods for quantifying the resulting stereoisomeric purity.

Diastereomeric Control

In the realm of asymmetric synthesis, chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. Once the desired stereochemistry is set, the auxiliary is removed. Amides derived from chiral amines are a common and effective class of chiral auxiliaries, particularly in controlling the stereochemistry of enolate reactions.

When this compound is used as a chiral auxiliary, it is typically first acylated to form a chiral amide. The subsequent deprotonation of an α-carbon on the acyl group generates a chiral enolate. The steric bulk of the tert-butyl group on the chiral auxiliary is designed to shield one face of the enolate plane. This steric hindrance directs the approach of an incoming electrophile to the less hindered face, resulting in the preferential formation of one diastereomer of the product. This principle is widely applied in reactions such as alkylations, aldol (B89426) additions, and Michael additions. researchgate.netnih.gov

The level of diastereoselectivity is typically high in such reactions, often exceeding a 90:10 ratio of the major to minor diastereomer. nih.gov The effectiveness of the stereocontrol depends on factors like the reaction temperature, the solvent, and the nature of the base and electrophile used. For instance, in asymmetric alkylations of chiral imides, the choice of solvent can sometimes be used to selectively generate either the E- or Z-enolate, which can lead to complementary diastereomeric products. researchgate.net While specific documented examples for amides of this compound are not prevalent in readily available literature, the principles established with structurally similar auxiliaries, such as those derived from valine, are directly applicable.

The diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) is a critical measure of the success of such a reaction. An illustrative example of how results from a diastereoselective alkylation using a chiral amide might be presented is shown below.

| Electrophile (E-X) | Reaction Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Benzyl (B1604629) bromide | LDA, THF, -78 °C | 91 | 95:5 |

| Methyl iodide | LHMDS, THF, -78 °C | 88 | 92:8 |

| Allyl iodide | NaHMDS, THF, -78 °C | 85 | 94:6 |

| Propargyl bromide | KHMDS, Toluene, -78 °C | 82 | 90:10 |

Enantiomeric Excess Determination

Determining the enantiomeric excess (ee), or the degree to which one enantiomer is present in excess of the other, is fundamental after a chiral resolution or an asymmetric synthesis. For this compound, several reliable analytical techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy using chiral solvating agents (CSAs) is a powerful method for determining enantiomeric purity. In this technique, a chiral agent is added to a solution of the racemic or enantioenriched amine. The CSA forms transient, diastereomeric complexes with each enantiomer of the amine. These diastereomeric complexes have different magnetic environments, which can lead to separate, distinguishable signals in the NMR spectrum for each enantiomer. sci-hub.se

A notable example is the use of 1,1′-binaphthyl-2,2′-diyl hydrogen phosphate (BPA) as a CSA for this compound. sci-hub.seresearchgate.net The interaction between the acidic phosphate group of the CSA and the basic amine leads to the formation of diastereomeric salts. In the ¹H NMR spectrum, this results in the complete separation (enantiodifferentiation) of the signals corresponding to the methyl groups of the (R)- and (S)-enantiomers, allowing for their direct integration and the calculation of the enantiomeric ratio. sci-hub.seresearchgate.net

| Chiral Solvating Agent (CSA) | Analyte | Solvent | Observed Differentiation | Reference |

|---|---|---|---|---|

| (R)- or (S)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | This compound | CDCl₃ | Complete separation of the methyl doublet signals for (R) and (S) enantiomers. | sci-hub.seresearchgate.net |

Chiral Chromatography

Chiral chromatography is the most common and definitive method for separating enantiomers and determining their relative quantities. This can be achieved through Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus their separation.

This method is extensively used in the context of enzymatic kinetic resolution of racemic this compound. In this process, an enzyme, such as Candida antarctica lipase, selectively acylates one enantiomer of the amine, leaving the other enantiomer unreacted. bath.ac.uk To determine the enantiomeric excess of both the remaining amine substrate and the newly formed amide product, the components are analyzed by chiral GC. Often, the unreacted amine is derivatized first (e.g., to its N-butyramide) to improve its chromatographic properties. bath.ac.uk

| Analyte (Derivative) | Chiral Column | Conditions | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Reference |

|---|---|---|---|---|---|

| N-Acetamide | Chrompack CP-Chirasil-Dex CB | 120 °C, He carrier gas | 4.78 | 4.95 | bath.ac.uk |

| N-Butyramide | Chrompack CP-Chirasil-Dex CB | 120 °C, He carrier gas | 8.38 | 8.51 | bath.ac.uk |

Similarly, chiral HPLC can be employed for the same purpose, providing robust and reproducible quantification of enantiomeric excess. bath.ac.uk The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte or its derivatives.

Spectroscopic Characterization Methodologies for 2 Amino 3,3 Dimethylbutane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, chemists can map out the carbon and proton framework of a compound like 2-amino-3,3-dimethylbutane.

Proton (¹H) NMR Applications

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is relatively simple and highly informative. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each type of proton in the molecule. chemicalbook.comguidechem.com

The key features of the ¹H NMR spectrum of this compound are:

A sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group, C(CH₃)₃.

A signal for the single proton on the carbon atom bonded to the amino group (the CH proton). This signal typically appears as a multiplet due to coupling with the neighboring methyl and amino protons.

A signal for the three protons of the methyl group adjacent to the chiral center. This appears as a doublet due to coupling with the single methine (CH) proton.

A broad signal corresponding to the two protons of the primary amine (-NH₂). The chemical shift and appearance of this peak can vary with concentration and solvent.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound. Data sourced from publicly available spectral databases. chemicalbook.comguidechem.comnih.gov

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₃ | ~0.9 | Singlet | 9H |

| -CH ₃ | ~1.0 | Doublet | 3H |

| -NH ₂ | Variable (e.g., ~1.2) | Broad Singlet | 2H |

| -CH (NH₂) | ~2.6-2.8 | Multiplet | 1H |

Carbon-13 (¹³C) NMR and DEPT Analyses

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a standard broadband-decoupled ¹³C NMR spectrum of this compound, four distinct signals are expected, corresponding to the four unique carbon environments in the symmetrical molecule. chemicalbook.comdocbrown.info

To further differentiate the types of carbon atoms (CH₃, CH₂, CH, or quaternary C), a technique called Distortionless Enhancement by Polarization Transfer (DEPT) is employed. libretexts.org DEPT experiments are run at different pulse angles (e.g., 45°, 90°, and 135°) to selectively observe signals for different carbon types:

DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).

DEPT-90: Shows only CH (methine) carbons.

DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.

For this compound, a DEPT analysis would confirm the presence of two methyl (CH₃) groups, one methine (CH) group, and one quaternary carbon. docbrown.infolibretexts.org

Table 2: Expected ¹³C NMR and DEPT Spectral Data for this compound. Chemical shifts are approximate and based on typical values for similar structures. guidechem.comchemicalbook.com

| Carbon Environment | Approx. Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

| -C (CH₃)₃ | ~26 | No Signal | Positive |

| C (CH₃)₃ | ~34 | No Signal | No Signal |

| -C H₃ | ~15 | No Signal | Positive |

| -C H(NH₂) | ~55 | Positive | Positive |

Two-Dimensional NMR Techniques (COSY, HMQC, HSQC)

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. wikipedia.orgmnstate.edu

Correlation Spectroscopy (COSY): This is a homonuclear experiment that shows correlations between protons that are coupled to each other (typically through two or three bonds). youtube.com In the COSY spectrum of this compound, a cross-peak would be expected between the signal for the CH proton and the signal for the adjacent CH₃ protons, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These are heteronuclear experiments that correlate the chemical shifts of protons with the chemical shifts of the carbons they are directly attached to (one-bond ¹H-¹³C correlation). libretexts.org For this compound, an HSQC or HMQC spectrum would show cross-peaks connecting:

The ¹H signal of the tert-butyl protons to the ¹³C signal of the tert-butyl carbons.

The ¹H signal of the other methyl protons to its corresponding ¹³C signal.

The ¹H signal of the methine proton to the ¹³C signal of the methine carbon.

This directly links the proton and carbon frameworks, confirming which proton signal belongs to which carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. uzh.chlibretexts.org

Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is the most common method for obtaining an infrared spectrum. nih.gov The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the primary amine (-NH₂) and the saturated alkyl (C-H and C-C) portions of the molecule. nih.govchemicalbook.com

Key absorption bands in the FT-IR spectrum include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of C-H stretching in alkane groups. docbrown.info

N-H Bending: A medium to strong, broad absorption between 1590-1650 cm⁻¹ is due to the scissoring vibration of the primary amine group.

C-H Bending: Absorptions in the 1365-1470 cm⁻¹ region correspond to the bending vibrations of the methyl and methine groups.

C-N Stretching: A weak to medium absorption in the 1000-1250 cm⁻¹ range indicates the C-N bond stretch.

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum. docbrown.info

Table 3: Characteristic FT-IR Absorption Bands for this compound. Wavenumber ranges are approximate and based on standard functional group correlations. uzh.chchemicalbook.comdocbrown.info

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 | Medium |

| C-H Stretch | Alkyl (CH₃, CH) | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | Primary Amine | 1590 - 1650 | Medium-Strong |

| C-H Bend | Alkyl (CH₃, CH) | 1365 - 1470 | Medium |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 | Weak-Medium |

Attenuated Total Reflectance (ATR-IR) Studies

Attenuated Total Reflectance (ATR) is a sampling technique used with FT-IR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal to no preparation. mt.com In ATR-FTIR, the IR beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal. anton-paar.com This makes it an ideal technique for obtaining high-quality spectra of neat liquids like this compound.

The resulting spectrum is very similar to that obtained by traditional transmission methods, providing the same valuable information about functional groups. thermofisher.com ATR-FTIR is widely used for its convenience, speed, and the non-destructive nature of the measurement, making it suitable for routine quality control and research applications involving this compound and its derivatives. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₆H₁₅N and a molecular weight of 101.19 g/mol . nist.govnih.govnist.govepa.govsigmaaldrich.com In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙), which can then undergo fragmentation. The analysis of these fragments provides a veritable fingerprint of the molecule's structure.

The mass spectrum of this compound is characterized by several key fragments. nist.govnist.gov The molecular ion peak [C₆H₁₅N]⁺˙ is observed at a mass-to-charge ratio (m/z) of 101. A prominent fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, this cleavage results in the loss of a tert-butyl radical to form the stable iminium ion [CH₃CH=NH₂]⁺ at m/z 44, which represents the base peak in the spectrum.

Another significant fragmentation involves the loss of an ethylamine (B1201723) fragment from the molecular ion, leading to the formation of the highly stable tert-butyl cation, [(CH₃)₃C]⁺, at m/z 57. vaia.com The relative abundance of these fragments is indicative of the stability of the ions and radicals formed.

Table 1: Key Mass Spectrometry Fragmentation Data for this compound nist.govnist.gov

| m/z | Proposed Ion Fragment | Fragmentation Pathway |

| 101 | [C₆H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |

| 86 | [M-CH₃]⁺ | Loss of a methyl radical |

| 57 | [(CH₃)₃C]⁺ | Cleavage of the C2-C3 bond |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage, loss of tert-butyl radical |

This interactive table summarizes the main fragments observed in the electron ionization mass spectrum of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used method for separating the enantiomers of this compound and determining its enantiomeric purity. csfarmacie.czelementlabsolutions.com This technique relies on the differential interaction of the two enantiomers with a chiral selector that is immobilized on the HPLC column support. This results in different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK® and CHIRALCEL® columns), are particularly effective for the resolution of chiral amines. scas.co.jpshimadzu.com The separation is typically achieved under normal-phase conditions, using a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier, such as isopropanol (B130326) or ethanol. The choice of modifier and its concentration are critical for optimizing the separation. shimadzu.com

In some cases, pre-column derivatization of the amine with a chiral or achiral reagent that contains a chromophore is employed. This can enhance detectability by UV and may improve the chiral recognition and separation on the CSP. researchgate.net For instance, derivatization of chiral amines with nitrobenzoxadiazole (NBD) has been shown to enable efficient separation on polysaccharide-derived CSPs. scas.co.jp The method can be validated according to ICH guidelines to ensure its accuracy, precision, and robustness for quantifying enantiomeric impurities. researchgate.netnih.gov

Table 2: Examples of Chiral HPLC Conditions for the Separation of this compound or Related Amines

| Chiral Stationary Phase (CSP) | Mobile Phase | Application Note |

| CYCLOBOND I RN | Polar organic or reversed-phase | General separation of primary amines. csfarmacie.cz |

| Chiralpak IE / Chiralcel OD-H | Isopropanol/Hexane mixtures | Enantiomeric resolution of NBD-derivatized chiral amines. scas.co.jp |

| Chiralpak AD-H | Ethanol/Hexane mixtures | Used for separating derivatized amine enantiomers. nih.gov |

| SUMICHIRAL OA series | Hexane/1,2-dichloroethane/ethanol | Effective for separating various enantiomers including amines. scas.co.jp |

This interactive table provides examples of chiral stationary phases and mobile phase systems used for the enantiomeric resolution of chiral amines like this compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

While MS and chiral HPLC are powerful tools for structural elucidation and purity assessment, X-ray crystallography provides the ultimate, unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a detailed map of electron density and, consequently, the precise arrangement of atoms in the crystal lattice.

Obtaining a single crystal of this compound suitable for X-ray diffraction can be challenging due to its low melting point. sigmaaldrich.com Therefore, this analysis is more commonly performed on its crystalline derivatives, such as salts (e.g., hydrochloride or tartrate) or amides. The formation of a derivative with a known chiral entity can also facilitate the determination of the absolute configuration of the original amine.

Research on derivatives of structurally similar compounds demonstrates the power of this method. For example, X-ray structural analysis has been used to determine the crystal structures of metal complexes and stable radicals incorporating building blocks like 2,3-bis(hydroxyamino)-2,3-dimethylbutane. researchgate.netmdpi.combohrium.com In these studies, X-ray crystallography provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For chiral molecules, the analysis of a suitable derivative allows for the assignment of the (R) or (S) configuration at the stereocenter with a high degree of confidence, often referenced as the Flack parameter. google.com

Computational and Theoretical Investigations of 2 Amino 3,3 Dimethylbutane

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-amino-3,3-dimethylbutane, these calculations reveal details about its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies are well-established. For instance, DFT calculations at the B3LYP/6-31G(d) level of theory are commonly used to optimize the geometry of similar small organic molecules. Such calculations for this compound would provide optimized bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule.

Furthermore, DFT is instrumental in understanding reaction mechanisms involving related compounds. For example, in studies of Ni/Ir photoredox catalysis, DFT calculations at the B3LYP-D3/6-311++G**/SDD level of theory have been employed to investigate the free energy profiles of reactions involving chiral amino acids. nih.gov This approach could be used to model the reactivity of this compound, for instance, by calculating the activation energies for its participation in various reactions.

Ab Initio Calculations

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide another high-level approach to studying molecular properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer even greater accuracy for electronic structure and energy calculations than DFT, albeit at a higher computational cost.

For analogous systems, ab initio methods have been used to refine energies and understand reaction kinetics. For example, the kinetics of gas-phase reactions of radicals have been studied using the CCSD(T)//B3LYP/6-311++G(3df,2p) level of theory to obtain high-accuracy energy data. acs.org Applying such methods to this compound would yield highly reliable data on its ionization potential, electron affinity, and other electronic properties. The National Institute of Standards and Technology (NIST) provides a computed 3D structure of this compound, which serves as a foundational piece of data for such theoretical investigations. nist.gov

Conformational Analysis and Energy Landscapes

The presence of a bulky tert-butyl group in this compound leads to significant steric hindrance, which plays a crucial role in determining its conformational preferences. The rotation around the C2-C3 bond gives rise to various staggered and eclipsed conformations, each with a distinct energy level.

Computational studies on the structurally similar 2,3-dimethylbutane (B166060) have shown that the anti-conformation, where the two methyl groups on C2 and C3 are furthest apart, is not necessarily the most stable. stackexchange.com In fact, calculations have indicated that a gauche conformation can be of similar or even slightly lower energy. stackexchange.com This is attributed to a balance of steric repulsions and other subtle electronic effects. One study calculated the relative energies of the rotamers of 2,3-dimethylbutane and found only a small energy difference between the anti and gauche conformers. stackexchange.com

For this compound, a similar conformational landscape is expected, with the added complexity of the amino group. The amino group can participate in intramolecular hydrogen bonding, which could further stabilize certain gauche conformations. A full conformational analysis would involve mapping the potential energy surface by systematically rotating the key dihedral angles and calculating the energy of each resulting conformation. This would reveal the global minimum energy structure and the energy barriers between different conformers.

Table 1: Calculated Strain Energies for Conformations of 2,3-dimethylbutane

| Conformation | Interaction | Strain Energy (kcal/mol) |

| Eclipsed | H/H | 1.0 |

| CH3/H | 1.3 | |

| CH3/CH3 | 3.0 | |

| Staggered | H/H | 0 |

| CH3/H | 0 | |

| CH3/CH3 (gauche) | 0.9 |

This table is based on general strain energy values for alkanes and provides a basis for estimating the relative energies of the conformations of 2,3-dimethylbutane. vaia.comchegg.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways.

For reactions involving compounds structurally related to this compound, DFT has been successfully applied. For example, the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane has been studied using DFT to explore different reaction pathways and determine the most favorable one from both kinetic and thermodynamic perspectives. sci-hub.se

In a more complex example, the mechanism of a stereoretentive cross-coupling reaction of a chiral amino acid chloride was investigated using DFT. nih.gov The calculations helped to understand how the stereochemical integrity of the amino acid was preserved throughout the reaction. A similar computational approach could be applied to reactions involving this compound to understand its reactivity, regioselectivity, and stereoselectivity. This would involve identifying the transition state structures and calculating the activation barriers for different potential reaction channels.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

Experimental ¹H NMR data for this compound is available and has been used, for instance, in studies on enantiodifferentiation using chiral solvating agents. acs.org The complete enantiomeric differentiation of the methyl doublet of this compound was observed with the use of 1,1′-binaphthyl-2,2′-diyl hydrogen phosphate (B84403) as a chiral solvating agent. acs.org

The prediction of NMR chemical shifts can be performed using methods like the Gauge-Invariant Atomic Orbital (GIAO) method, often in conjunction with DFT or MP2. For the related molecule 2,3-dimethylbutane, ¹³C NMR chemical shifts have been calculated using the GIAO method at the MP2/6-311+G(2d,p) level of theory. acs.org Such calculations for this compound would predict the ¹H and ¹³C chemical shifts, which could then be compared to the experimental values to assess the accuracy of the computational method.

Similarly, the vibrational frequencies of this compound can be calculated using DFT. These calculated frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). By comparing the calculated IR and Raman spectra with experimental ones, a detailed assignment of the experimental bands can be made. This approach has been successfully applied to other amino compounds to provide a thorough understanding of their vibrational properties. researchgate.netresearchgate.net

Applications of 2 Amino 3,3 Dimethylbutane in Advanced Organic Synthesis and Medicinal Chemistry Research

2-Amino-3,3-dimethylbutane as a Versatile Building Block in Complex Molecule Synthesis

The distinct structure of this compound, also known by synonyms such as (±)-3,3-Dimethyl-2-butanamine, makes it an invaluable chiral amine for introducing steric bulk and conformational rigidity into target molecules. This property is particularly advantageous in the synthesis of specialized amino acid derivatives and in the construction of macrocyclic and bioactive scaffolds.

Synthesis of Novel Amino Acid Derivatives and Peptidomimetics

This compound serves as a precursor for non-proteinogenic amino acids and as a component in peptidomimetics, which are compounds that mimic the structure and function of peptides. The bulky 1,2,2-trimethylpropyl group is instrumental in influencing the secondary structure of peptoids and peptides.

Amino Acid Analogs: The corresponding amino acid, 2-Amino-3,3-dimethylbutanoic acid (also known as L-tert-Leucine), is a derivative that finds application in peptide synthesis. google.comchemicalbook.com For instance, L-tert-Leucine methyl ester hydrochloride is utilized in the solution-phase synthesis of peptidomimetic protease inhibitors. chemicalbook.com Furthermore, this compound has been employed as a chiral auxiliary or catalyst in the diastereoselective synthesis of α-aminophosphonates, which are structural analogs of α-amino acids with significant biological and pharmacological potential. ethernet.edu.etresearchgate.net In these reactions, the steric hindrance of the amine guides the stereochemical outcome of the product. researchgate.net

Peptidomimetics: In the field of peptidomimetics, the incorporation of monomers derived from this compound is a strategy to create stable secondary structures. Research has shown that to obtain stable peptoid helices, the majority of the side chains should be both bulky and chiral. scribd.com The chiral amine, (S)-(+)-3,3-dimethyl-2-butylamine, is an example of a monomer that fulfills these requirements, contributing to the formation of well-defined helical structures in peptoid oligomers. scribd.com Additionally, patent literature describes the use of this compound as a potential subunit in the combinatorial synthesis of peptoid-based switchable affinity reagents, highlighting its utility in constructing diverse molecular libraries. google.com

Incorporation into Macrocyclic Structures and Bioactive Scaffolds

The incorporation of the this compound moiety into larger molecular frameworks is a key strategy for developing bioactive compounds. Its steric bulk can enforce specific conformations, which is crucial for binding to biological targets.

Heterocyclic Scaffolds: In medicinal chemistry, this amine is used to build heterocyclic structures with therapeutic potential. For example, (2S)-2-({4-amino-6-[(3R)-3-(methylamino)pyrrolidine-1-yl]-1,3,5-triazin-2-yl}amino)-3,3-dimethylbutan-1-ol and N2-[(2S)-3,3-dimethylbutan-2-yl]-6-[(3R)-3-(methylamino)pyrrolidine-1-yl]-1,3,5-triazine-2,4-diamine are complex molecules synthesized for investigation as histamine (B1213489) H4 receptor modulators. google.com The this compound fragment is a key component of these triazine-based scaffolds.

Bioactive Scaffolds: The amine is also a component in the synthesis of molecules designed as bioactive scaffolds. A notable example is its use in creating a strong cation-exchange type chiral selector, (S)-N-(4-allyloxy-3,5-dichlorobenzoyl)-2-amino-3,3-dimethylbutane phosphonic acid, which has applications in chiral chromatography. researchgate.net This demonstrates how the structural properties of the amine can be leveraged to create functional materials for scientific applications.

Role in the Synthesis of Pharmaceutical Intermediates

This compound is frequently cited as a valuable pharmaceutical intermediate, serving as a starting material for a variety of therapeutically relevant compounds.

Precursors for Therapeutically Relevant Compounds

The amine's structure is found within more complex molecules that are being investigated for various therapeutic purposes. Its role as a chiral building block is essential for creating enantiomerically pure drugs, where often only one enantiomer possesses the desired biological activity. Its derivatives are being explored in the development of treatments for immune and inflammatory disorders and as inhibitors of enzymes like cathepsin A.

Development of 1-pyridin-3-yl-3-(1,2,2-trimethyl-propyl)-thiourea and Related Structures

A specific and well-documented application of this compound is in the synthesis of 1-pyridin-3-yl-3-(1,2,2-trimethyl-propyl)-thiourea. This compound is a known pharmaceutical intermediate, and its production directly utilizes (±)-3,3-Dimethyl-2-butylamine as a key reactant. The synthesis involves the reaction of the amine with a suitable pyridine-containing isothiocyanate to form the target thiourea (B124793) structure.

Research into Ligand Design for Catalytic Systems

The chiral nature and steric bulk of this compound make it an excellent scaffold for the design of ligands used in asymmetric catalysis. These ligands are crucial for controlling the stereoselectivity of metal-catalyzed reactions, leading to the efficient synthesis of chiral molecules.

Phosphine (B1218219) Ligands: A prominent application is in the synthesis of P-chiral phosphine ligands. (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine is a commercially available phosphine ligand that incorporates the this compound backbone. sigmaaldrich.com Such ligands are used in a variety of transition-metal-catalyzed reactions.

Ligand Libraries for Asymmetric Hydroformylation: Researchers have synthesized libraries of bisdiazaphospholane ligands for asymmetric hydroformylation, a key industrial process for producing chiral aldehydes. (S)-3,3-dimethyl-2-butylamine was used as the chiral backbone for these ligands, demonstrating its utility in creating tunable catalytic systems for producing valuable chemical products with high enantioselectivity. wisc.edu